molecular formula C7H8N2O3 B11721052 Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

Cat. No.: B11721052
M. Wt: 168.15 g/mol
InChI Key: LTACCNDJLQERCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be achieved through various methods. One common approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method provides a broad functional group tolerance and is operationally simple.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted methods and contour plots to investigate the main influences and their interactions of several variables can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help to modulate inflammatory responses and other biological processes.

Comparison with Similar Compounds

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other pyrimidine derivatives.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

LTACCNDJLQERCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CNC1=O

Origin of Product

United States

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